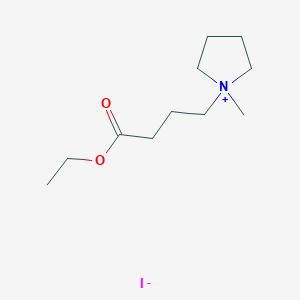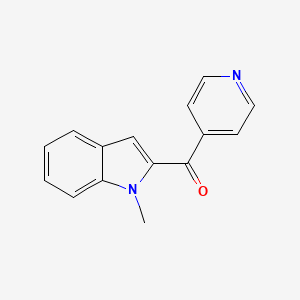
(1-Methylindol-2-yl)-pyridin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylindol-2-yl)-pyridin-4-ylmethanone is a compound that features both an indole and a pyridine moiety. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The combination of indole and pyridine in a single molecule can potentially enhance its biological activity and make it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylindol-2-yl)-pyridin-4-ylmethanone typically involves the formation of the indole and pyridine rings followed by their coupling. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the pyridine moiety, various methods such as the Hantzsch pyridine synthesis can be employed, which involves the condensation of β-ketoesters with aldehydes and ammonia .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis and Hantzsch pyridine synthesis, followed by coupling reactions to form the final product. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
(1-Methylindol-2-yl)-pyridin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro groups can be used for substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
(1-Methylindol-2-yl)-pyridin-4-ylmethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of (1-Methylindol-2-yl)-pyridin-4-ylmethanone involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. The pyridine ring can enhance the compound’s binding affinity and selectivity. Together, these moieties can exert synergistic effects, leading to enhanced biological activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Pyridine-2-carboxaldehyde: Used in the synthesis of various pharmaceuticals.
1-Methylindole: Studied for its antimicrobial activity
Uniqueness
(1-Methylindol-2-yl)-pyridin-4-ylmethanone is unique due to the combination of indole and pyridine moieties in a single molecule. This combination can enhance its biological activity and make it a valuable compound for various scientific research applications .
Properties
CAS No. |
25387-27-3 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
(1-methylindol-2-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C15H12N2O/c1-17-13-5-3-2-4-12(13)10-14(17)15(18)11-6-8-16-9-7-11/h2-10H,1H3 |
InChI Key |
DIDNNBTXXOKPAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


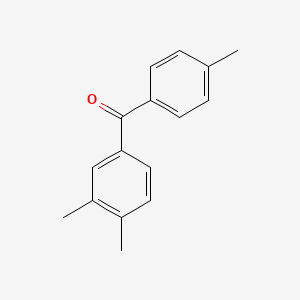
![4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole](/img/structure/B14699410.png)
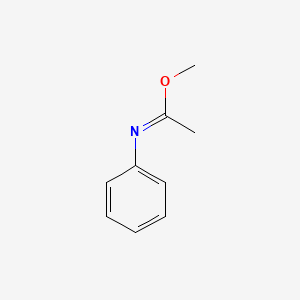
![Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14699424.png)

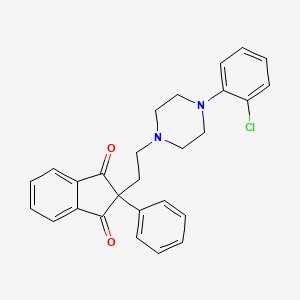
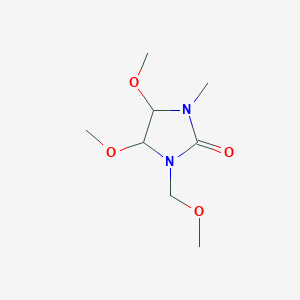

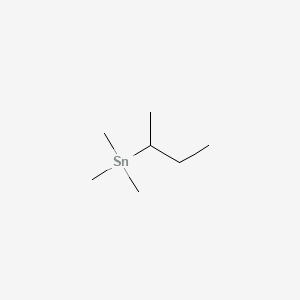
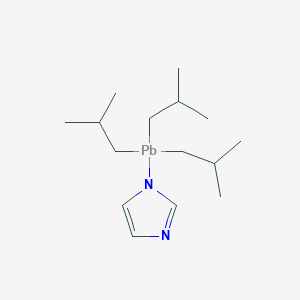
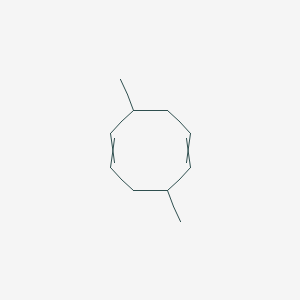
![2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride](/img/structure/B14699480.png)
